molecular formula C15H15NO4 B1284187 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid CAS No. 23938-73-0

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid

Cat. No. B1284187
CAS RN: 23938-73-0
M. Wt: 273.28 g/mol
InChI Key: YJFMLBRUBORVIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the protection of amino groups and the reaction of various benzene derivatives. For instance, the 3-methoxy-4-phenoxybenzoyl group has been used for the protection of exocyclic amino groups of nucleosides, indicating a method that could potentially be adapted for the synthesis of 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid . Additionally, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation is another synthetic route that could be relevant, as it involves the manipulation of amino groups on benzene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, extensive vibrational investigations of 2-amino-4-methoxybenzothiazole were carried out using FTIR and FT-Raman, along with electronic structure analysis by UV-Visible and NMR spectroscopies . These techniques could be applied to 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid to determine its structural and electronic characteristics.

Chemical Reactions Analysis

The papers discuss reactions involving amino groups and benzene derivatives, which are relevant to the compound . The reaction of 6-methoxybenzo[b]furan-3(2H)-one with various reagents to afford substituted dibenzo[b,d]furans and benzothieno[3,2-b]pyrans suggests that similar reactivity might be expected with 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid, potentially leading to the formation of novel heterocyclic compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid, they do provide insights into the properties of structurally related compounds. For example, the stability, chemical hardness, and electronic transitions of 2-amino-4-methoxybenzothiazole were determined, which could give an indication of the properties of the compound . The high lipophilicity and stability towards acids of the 3-methoxy-4-phenoxybenzoyl group also suggest that 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid may exhibit similar properties .

Scientific Research Applications

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives

    • Application : Thiazole-based Schiff base compounds, which may include similar structures to the compound you mentioned, have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
    • Methods : Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize these compounds .
    • Results : The synthesized compounds showed moderate to high antibacterial and antioxidant activities. Compound 11 was found to be a promising antibacterial therapeutic agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .
  • Catalytic protodeboronation of pinacol boronic esters

    • Application : Pinacol boronic esters, which may include similar structures to the compound you mentioned, are highly valuable building blocks in organic synthesis .
    • Methods : A radical approach was used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Results : The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Synthesis and Biological Evaluation of Novel Aminochalcones

    • Application : A series of 18 aminochalcone derivatives, which may include similar structures to the compound you mentioned, were synthesized and evaluated for their biological activity .
    • Methods : The classical Claisen-Schmidt reaction was used to obtain these derivatives .
    • Results : The synthesized compounds were obtained in yields of 21.5–88.6% .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : Pinacol boronic esters, which may include similar structures to the compound you mentioned, are highly valuable building blocks in organic synthesis .
    • Methods : A radical approach was used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Results : The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Combining Aldolases and Transaminases for the Synthesis of 2-Amino-4-hydroxybutanoic Acid

    • Application : This research involves the synthesis of 2-Amino-4-hydroxybutanoic acid, a compound that may be structurally similar to the one you mentioned .
    • Methods : The study combined the use of aldolases and transaminases for the synthesis .
    • Results : The results of this study are not available as the publication is still being prepared .
  • Synthesis of Thiazole-based Schiff base derivatives
    • Application : The design and synthesis of organic compounds for medicinal applications is an important area of medicinal chemistry. When the organic compounds are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .
    • Methods : The specific methods of synthesis for these compounds are not detailed in the available information .
    • Results : The synthesized compounds have shown increased potency when complexed with transition metals .

Safety And Hazards

The safety and hazards associated with amino acid derivatives can vary depending on their specific structures and properties. It’s important to refer to the relevant Safety Data Sheets for detailed information .

Future Directions

The development of new amino acid derivatives with improved properties and activities is a promising area of research. These compounds have potential applications in various fields, including medicine and materials science .

properties

IUPAC Name

2-amino-3-methoxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFMLBRUBORVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576499
Record name 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid

CAS RN

23938-73-0
Record name 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigorously stirring suspension of 4-benzyloxy-3-methoxy-2-nitrobenzoic acid (10.918 g, 0.036 mol) in water (200 ml) containing sodium acetate trihydrate (4.5 g) was added portionwise of sodium hydrosulfite (31 g, 0.18 mol) for 2 hours at 70 ° C. The reaction mixture was kept at this temperature for an additional 4 hours. After cooling, the precipitates were collected by filtration and washed with water. The product was recrystallized from ethanol to give 4-benzyloxy-3-methoxyanthranilic acid, 6.46 g (65.6%) with mp. 167-8 ° C. 1H-NMR: Analyses: Calculated for C15H15NO4 : C, 65.92; H, 5.53; N, 5.13. Found: C, 66.14; H, 5.55; N, 5.24.
Quantity
10.918 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three

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